![molecular formula C16H14BrNO3 B13497629 Benzyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13497629.png)
Benzyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 7-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring This particular compound is characterized by the presence of a bromine atom at the 7th position and a benzyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 7-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromophenol and benzyl chloroformate.
Acylation: The 2-amino-5-bromophenol undergoes acylation with benzyl chloroformate in the presence of a base such as sodium carbonate to form the intermediate benzyl 2-amino-5-bromophenyl carbonate.
Cyclization: The intermediate then undergoes intramolecular cyclization in the presence of a suitable catalyst, such as triethylamine, to form benzyl 7-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Benzyl 7-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution Products: Various substituted benzoxazines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with different functional groups.
Hydrolysis Products: Benzyl 7-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylic acid.
科学研究应用
Benzyl 7-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of benzyl 7-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine: Similar structure but contains a sulfur atom instead of oxygen.
6-Bromo-2H-benzo[b][1,4]oxazine: Similar structure but with different substitution patterns.
7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: Contains a nitrogen atom in the ring structure.
Uniqueness
Benzyl 7-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is unique due to the presence of the benzyl group and the specific substitution pattern
属性
分子式 |
C16H14BrNO3 |
|---|---|
分子量 |
348.19 g/mol |
IUPAC 名称 |
benzyl 7-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
InChI |
InChI=1S/C16H14BrNO3/c17-13-6-7-14-15(10-13)20-9-8-18(14)16(19)21-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |
InChI 键 |
ONQMVCXFZQUADR-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(N1C(=O)OCC3=CC=CC=C3)C=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


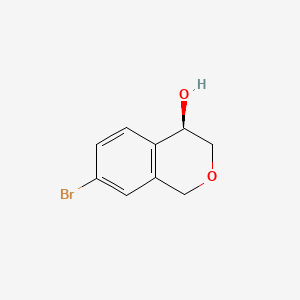
![3-{[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid hydrochloride](/img/structure/B13497551.png)
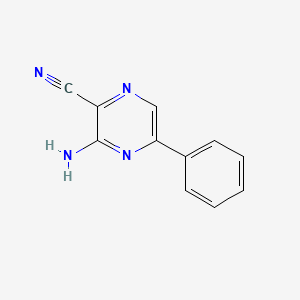
![5-[[2-Amino-1-(2-phenylethyl)propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497570.png)
![{2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol](/img/structure/B13497574.png)
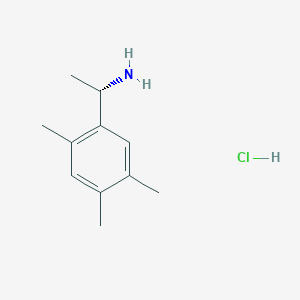
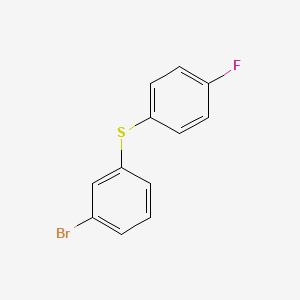
![tert-butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate](/img/structure/B13497589.png)

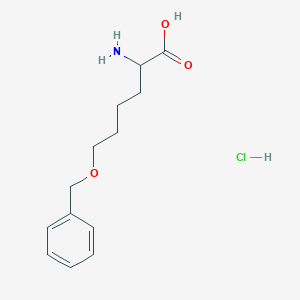
![Tert-butyl N-[4-(piperazin-1-YL)cyclohexyl]carbamate dihydrochloride](/img/structure/B13497596.png)
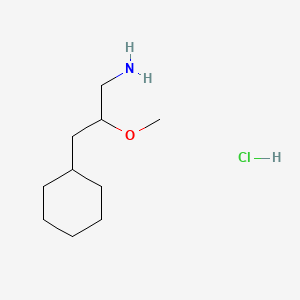

![1-[(4-Chlorophenyl)(phenyl)methyl]-4-({4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine dihydrochloride](/img/structure/B13497621.png)
